![molecular formula C19H19N3O2 B4239527 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239527.png)
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as PBOX-15, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. PBOX-15 belongs to the family of oxadiazole compounds, which have been studied extensively for their biological activity.
Mechanism of Action
The mechanism of action of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide binds to the colchicine site on tubulin, preventing the formation of microtubules and ultimately leading to cell death. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors rely on for growth and survival.
Biochemical and Physiological Effects:
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have minimal toxicity towards normal cells, suggesting that it may have a favorable safety profile for clinical use. In addition to its anti-cancer effects, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to have anti-inflammatory properties. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to have a synergistic effect with other chemotherapeutic agents, suggesting that it may be used in combination therapy. One limitation of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its poor solubility in water, which may limit its clinical application.
Future Directions
There are several future directions for research on N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the optimization of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide for clinical use, including the development of formulations with improved solubility. Further studies are also needed to investigate the potential of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in combination therapy with other chemotherapeutic agents. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in cancer treatment.
Scientific Research Applications
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied extensively for its potential use in cancer treatment. Studies have shown that N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(2)22(19(23)16-11-7-4-8-12-16)13-17-20-18(21-24-17)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAVDYUHOZJST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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